

Data on Cross-Resistance of Valganciclovir-Resistant CMV Mutants

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Compound of Interest

Compound Name: Valganciclovir

Cat. No.: B601543

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The development of resistance to **valganciclovir** is predominantly associated with specific mutations in the CMV genome. These mutations can also confer cross-resistance to other antiviral drugs, complicating treatment strategies. The following tables summarize the quantitative data on the fold-resistance conferred by common mutations in the UL97 and UL54 genes to ganciclovir, cidofovir, and foscarnet. The data is presented as the fold increase in the 50% effective concentration (EC50) compared to wild-type virus.

UL97 Gene Mutations

Mutations in the UL97 gene are the most common cause of ganciclovir resistance.^{[4][5]} These mutations typically confer low to moderate resistance to ganciclovir and do not affect susceptibility to cidofovir or foscarnet.^{[3][5]}

Mutation	Ganciclovir (GCV) Fold Resistance (EC50 Fold Change)	Cidofovir (CDV) Fold Resistance (EC50 Fold Change)	Foscarnet (FOS) Fold Resistance (EC50 Fold Change)
M460I/V	5 - 12	~1	~1
H520Q	5 - 12	~1	~1
C592G	3.2	~1	~1
A594V	5 - 12	~1	~1
L595S/F/W	5 - 10	~1	~1
C603W/Y/R	2.8 - 9	~1	~1
V466G	3.5	Not Reported	Not Reported

Data compiled from multiple sources.[\[1\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)

UL54 Gene Mutations

Mutations in the UL54 gene, which encodes the viral DNA polymerase, can confer resistance to ganciclovir, cidofovir, and foscarnet.[\[3\]](#) These mutations are often associated with higher levels of resistance and can emerge after prolonged therapy, sometimes in combination with UL97 mutations.[\[2\]](#)[\[8\]](#)

Mutation	Ganciclovir (GCV) Fold Resistance (EC50 Fold Change)	Cidofovir (CDV) Fold Resistance (EC50 Fold Change)	Foscarnet (FOS) Fold Resistance (EC50 Fold Change)
D301N	3	3	~1
N408K	4	21	~1
F412L	5	9	~1
P522A	3	4	~1
T700A	1	1	>10
A809V	2	~1	>10
A987G	6	~1	~1
A543V	Not Reported	10	Not Reported
A928T	High	High	High

Data compiled from multiple sources.[\[9\]](#)

Experimental Protocols

The determination of antiviral resistance is performed through two main types of assays: phenotypic and genotypic.

Phenotypic Antiviral Susceptibility Testing: Plaque Reduction Assay

Phenotypic assays directly measure the susceptibility of the virus to an antiviral drug. The plaque reduction assay (PRA) is considered the gold standard.[\[10\]](#)

Objective: To determine the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (EC50).

Materials:

- Confluent monolayers of human foreskin fibroblasts (HFF) or other susceptible cell lines in 24-well plates.
- CMV clinical isolate or laboratory strain.
- Cell culture medium (e.g., MEM with 2% FBS).
- Antiviral agents (ganciclovir, cidofovir, foscarnet) at various concentrations.
- Overlay medium (e.g., 0.4% agarose in culture medium).
- Formalin for fixing cells.
- Crystal violet solution for staining.

Procedure:

- Cell Preparation: Seed 24-well plates with HFF cells and grow to confluency.
- Virus Inoculation: Inoculate the cell monolayers with a standardized amount of virus (e.g., 40-80 plaque-forming units per well).
- Adsorption: Allow the virus to adsorb for 90 minutes at 37°C.
- Antiviral Treatment: Remove the virus inoculum and overlay the cells with medium containing serial dilutions of the antiviral drug. Include a no-drug control.
- Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-10 days to allow for plaque formation.
- Fixing and Staining: Fix the cells with formalin and stain with crystal violet.
- Plaque Counting: Count the number of plaques in each well.
- Data Analysis: Calculate the EC50 value by determining the drug concentration that reduces the plaque number by 50% compared to the no-drug control.

Genotypic Antiviral Resistance Testing: Sanger Sequencing of UL97 and UL54

Genotypic assays detect the presence of specific mutations in the viral genome that are known to confer drug resistance. Sanger sequencing is a common method for this purpose.^{[4][11][12]}

Objective: To identify mutations in the UL97 and UL54 genes of CMV.

Materials:

- DNA extracted from patient plasma, whole blood, or other clinical specimens.
- Primers specific for the UL97 and UL54 gene regions of interest.
- PCR amplification reagents (Taq polymerase, dNTPs, buffer).
- PCR purification kit.
- Sanger sequencing reagents.
- Sequencing analyzer.

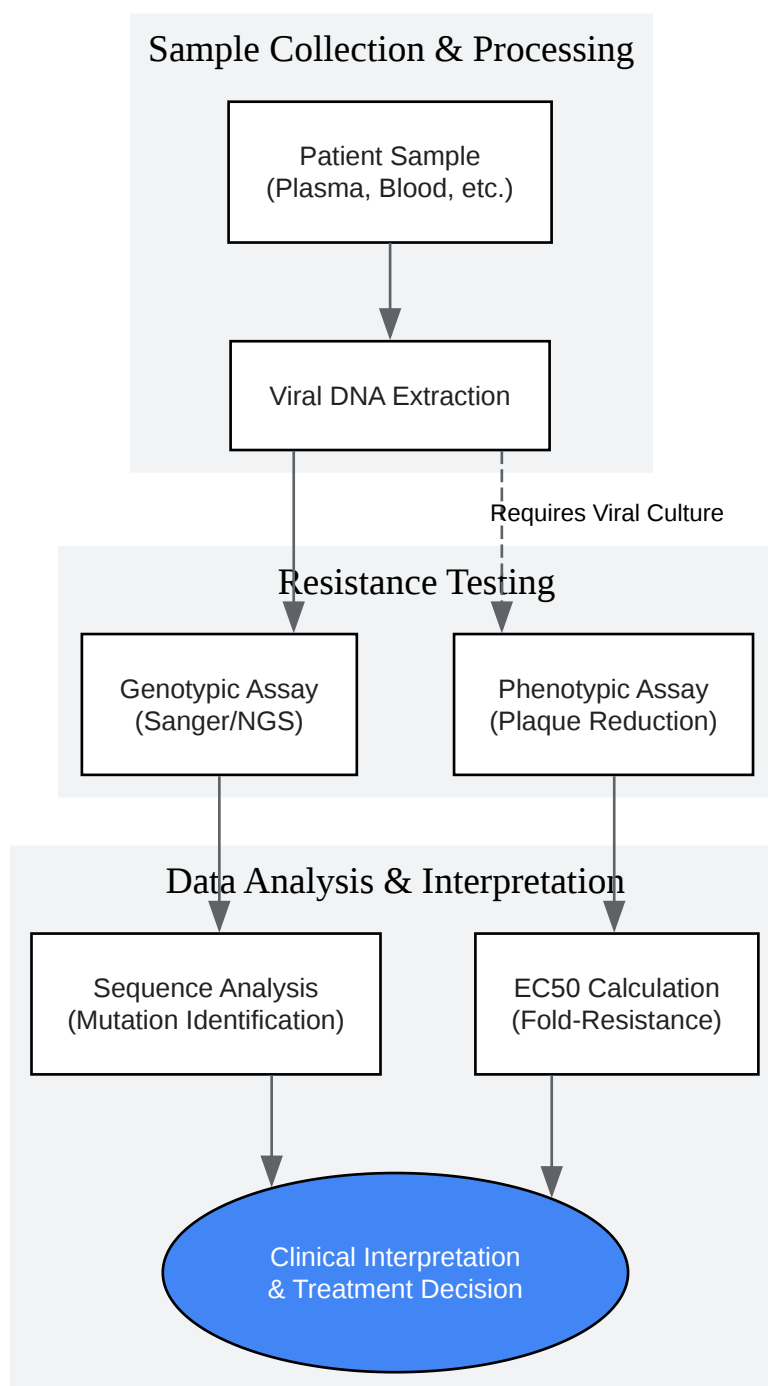
Procedure:

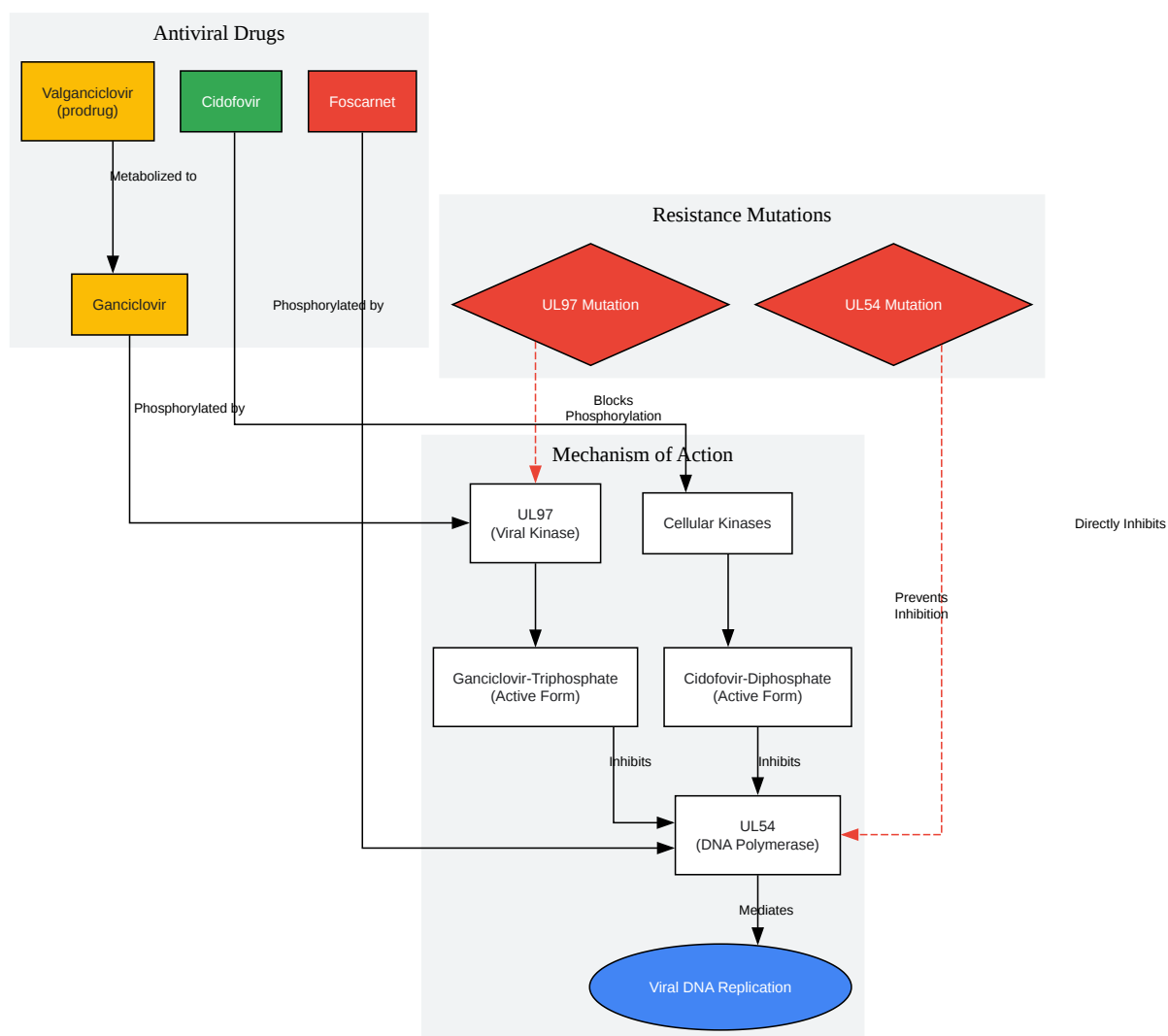
- DNA Extraction: Isolate viral DNA from the clinical sample. A minimum viral load is often required for successful amplification (e.g., >240 IU/mL).^{[11][12]}
- PCR Amplification: Amplify the target regions of the UL97 and UL54 genes using specific primers. A nested PCR approach can be used to increase sensitivity.^[13]
- PCR Product Purification: Purify the PCR products to remove primers and other contaminants.
- Sanger Sequencing: Perform cycle sequencing using fluorescently labeled dideoxynucleotides.
- Sequence Analysis: Run the sequencing products on an automated sequencer. Analyze the resulting electropherograms and compare the patient's viral sequence to a wild-type

reference strain to identify mutations.

Visualizing CMV Antiviral Resistance

The following diagrams illustrate the workflow for antiviral resistance testing and the mechanisms of action and resistance for different anti-CMV drugs.





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